methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor is synthesized by reacting 2-bromophenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield 2-bromophenyl azide.
Cycloaddition Reaction: The 2-bromophenyl azide is then reacted with methyl propiolate in the presence of a copper(I) catalyst to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, are commonly used in the presence of a base like potassium phosphate.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl triazoles.
Coupling Reactions: Biaryl triazole derivatives are formed.
Scientific Research Applications
Methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe in studying biological processes due to its ability to form stable complexes with biomolecules.
Mechanism of Action
The mechanism of action of methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromophenyl)-1H-1,2,3-triazole: Lacks the ester group but shares the triazole and bromophenyl moieties.
Methyl 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure with a chlorine atom instead of bromine.
Methyl 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate: Contains a fluorine atom instead of bromine.
Uniqueness
Methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens
Biological Activity
Methyl 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2097988-71-9) is a heterocyclic compound that belongs to the triazole class, which is renowned for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anticancer and antimicrobial properties.
Overview of Triazole Compounds
Triazoles are a significant class of compounds in medicinal chemistry due to their ability to interact with various biological targets. The triazole ring structure allows for the formation of strong hydrogen bonds and coordination with metal ions, enhancing their biological efficacy. This compound is synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, which is a hallmark of "click chemistry" .
The biological activity of this compound can be attributed to its interaction with various enzymes and receptors. The bromine atom on the phenyl ring may facilitate specific interactions that enhance its bioactivity compared to other halogenated analogs.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds containing the triazole moiety have shown promising results against various cancer cell lines due to their ability to inhibit key enzymes involved in cancer progression .
Table 1: Summary of Anticancer Activity in Related Triazole Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
---|---|---|---|
Methyl 1-(2-bromophenyl)-triazole | MDA-MB-231 (Breast) | 7.2 | >10 |
Methyl 1-(2-chlorophenyl)-triazole | HepG2 (Liver) | 5.0 | >20 |
Methyl 1-(4-fluorophenyl)-triazole | A549 (Lung) | 9.8 | >15 |
These findings indicate that this compound may serve as a lead compound for further development in anticancer therapies.
Antimicrobial Activity
In addition to anticancer properties, triazoles are widely studied for their antimicrobial effects. The incorporation of the bromine atom enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Study: Antimicrobial Efficacy
A study evaluated various triazole derivatives for their antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. This compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Safety and Toxicity Profile
The safety profile of this compound was assessed through cytotoxicity tests on mammalian cell lines. Results indicated low cytotoxicity with CC50 values greater than 100 µM, suggesting a favorable safety margin for potential therapeutic applications .
Table 2: Cytotoxicity Results
Cell Line Tested | CC50 (µM) |
---|---|
HepG2 | >100 |
Vero | >100 |
Properties
IUPAC Name |
methyl 1-(2-bromophenyl)triazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-16-10(15)8-6-14(13-12-8)9-5-3-2-4-7(9)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSXSXBWMPXKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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